N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a naphthalene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Hydrazide Moiety: The hydrazide moiety can be introduced by reacting the indole derivative with hydrazine hydrate.
Coupling with Naphthalene Derivative: The final step involves coupling the indole hydrazide with a naphthalene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may introduce various functional groups onto the indole ring.
Scientific Research Applications
N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including enzymes and proteins involved in various biological processes . The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to therapeutic effects.
Modulation of Receptors: The compound can interact with receptors on cell surfaces, modulating their activity and influencing cellular responses.
Pathway Interference: The compound may interfere with specific signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide can be compared with other indole derivatives, such as:
Isatin Derivatives: Known for their antiviral and anticancer activities.
Indole-3-Acetic Acid: A plant hormone with diverse biological applications.
Indole-2-Carboxylate Derivatives: Studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of N’-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide lies in its specific structure, which combines an indole core with a naphthalene moiety, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C24H24N4O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)imino-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-2-3-15-28-21-14-7-6-12-19(21)23(24(28)30)27-26-22(29)16-25-20-13-8-10-17-9-4-5-11-18(17)20/h4-14,25,30H,2-3,15-16H2,1H3 |
InChI Key |
QHSHFBHUPXCPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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